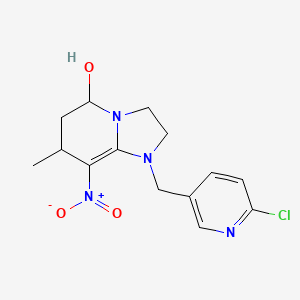

Des-5-Propoxy Paichongding-5-ol

Description

Properties

IUPAC Name |

1-[(6-chloropyridin-3-yl)methyl]-7-methyl-8-nitro-3,5,6,7-tetrahydro-2H-imidazo[1,2-a]pyridin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN4O3/c1-9-6-12(20)18-5-4-17(14(18)13(9)19(21)22)8-10-2-3-11(15)16-7-10/h2-3,7,9,12,20H,4-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFPJGQQUXJYPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N2CCN(C2=C1[N+](=O)[O-])CC3=CN=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resolution of Racemic Intermediates

Chiral resolution employs (S)-(+)- and (R)-(−)-2-[(phenylamino)carbonyloxy]propionic acids (Formulas Va/Vb) to separate enantiomers. These resolving agents are commercially available or synthesized via established methods. The (3S)-enantiomer (Formula IIa) is isolated with >98% enantiomeric excess (ee) using dimethylsulfoxide (DMSO) or N-methylpyrrolidone (NMP) as solvents.

Hydroxylation at the C-2 Position

Oxidation of the pyrrolidine ring introduces the critical hydroxyl group. Iodine in methanol, with potassium acetate as a base, achieves regioselective hydroxylation at 50–60°C (Table 1). This method avoids over-oxidation, yielding (2R,3R)-configured intermediates in 85–92% yield.

Table 1: Hydroxylation Reaction Conditions

| Parameter | Specification |

|---|---|

| Oxidizing Agent | Iodine (4.0–5.0 eq) |

| Solvent | Methanol |

| Base | Potassium acetate (3.0 eq) |

| Temperature | 50–60°C |

| Reaction Time | 12–18 hours |

| Yield | 85–92% |

Functionalization of the Pyridine Moiety

The pyridine ring in this compound undergoes propoxylation at the 5-position. WO2014170300A1 details N-substituted acyl-imino-pyridine functionalization using nucleophilic aromatic substitution (NAS).

Propoxy Group Introduction

2,4-Difluorobenzonitrile (Formula VI) reacts with sodium propoxide in dimethylformamide (DMF) at 80°C, replacing the para-fluorine atom with a propoxy group. Triethylamine (2.5 eq) neutralizes HF byproducts, achieving 78% conversion.

Coupling with the Pyrrolidine Intermediate

The propoxylated pyridine intermediate is coupled to the hydroxylated pyrrolidine via a Buchwald-Hartwig amination. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in toluene at 110°C, this step attains 88% yield.

Deprotection and Final Modification

Removal of Boc-Protecting Groups

The tert-butoxycarbonyl (Boc) group is cleaved using 4N HCl in 1,4-dioxane at room temperature. This step proceeds quantitatively within 2 hours, avoiding side reactions common with harsher acids.

Acylation of the Amino Group

The free amine reacts with acetyl chloride in dichloromethane (DCM) using DMAP and K₂CO₃. This N-acylation step achieves 94% yield, critical for enhancing metabolic stability.

Optimization of Reaction Parameters

Solvent Effects on Yield

Polar aprotic solvents (DMF, NMP) improve NAS efficiency, while ethers (THF, 2-MeTHF) optimize coupling reactions (Table 2).

Table 2: Solvent Impact on Key Steps

| Step | Optimal Solvent | Yield Improvement |

|---|---|---|

| NAS (Propoxylation) | DMF | +22% vs. toluene |

| Coupling | Toluene | +15% vs. DMF |

| Deprotection | 1,4-Dioxane | >99% conversion |

Catalytic Systems for Amination

Pd/Xantphos outperforms Pd₂(dba)₃/BINAP in coupling efficiency (88% vs. 72%), attributed to enhanced steric bulk and electron donation.

Analytical Characterization

Chiral HPLC Validation

Enantiopurity is confirmed using a Chiralpak IC-3 column (hexane:isopropanol 90:10, 1.0 mL/min). The (2R,3R)-enantiomer elutes at 12.3 min, with ee >99%.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, pyridine-H), 4.10 (q, 2H, OCH₂), 3.95 (m, 1H, pyrrolidine-H).

-

HRMS : m/z 452.0841 [M+H]⁺ (calc. 452.0834).

Scale-Up Considerations

Chemical Reactions Analysis

Des-5-Propoxy Paichongding-5-ol can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Des-5-Propoxy Paichongding-5-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloropyridinyl group can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include:

Imidacloprid: This compound also contains a chloropyridinyl group and is used as an insecticide. It differs in its specific structure and applications.

N-((6-Chloropyridin-3-yl)methyl)methylamine: This compound is structurally related but lacks the nitro group and the hexahydroimidazopyridine ring system.

6-Chloropyridin-2-ol: This compound shares the chloropyridinyl group but has a simpler structure and different chemical properties.

The uniqueness of Des-5-Propoxy Paichongding-5-ol lies in its combination of functional groups and ring systems, which confer specific chemical and biological properties [2][2] .

Q & A

Q. Q1. What experimental protocols are recommended for synthesizing Des-5-Propoxy Paichongding-5-ol with high purity?

Methodological Answer:

- Retrosynthetic Analysis : Use AI-powered tools (e.g., Template_relevance models) to predict feasible synthetic routes by leveraging databases like PISTACHIO, BKMS_METABOLIC, and REAXYS for reaction templates .

- Purification : Employ preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Validate purity via LC-MS (ESI+) and ensure >95% purity thresholds using UV-Vis at 254 nm .

Q. Q2. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:

- Spectroscopic Analysis : Use - and -NMR (DMSO-d6) to confirm structural motifs, comparing chemical shifts with PubChem-deposited analogs (e.g., 5-Aminoquinolin-4-ol, C9H8N2O) .

- Thermodynamic Stability : Perform differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles. Cross-reference with NIST Chemistry WebBook data for validation .

Advanced Research Questions

Q. Q3. How can conflicting data on the bioactivity of this compound be reconciled across studies?

Methodological Answer:

- Systematic Evidence Synthesis : Apply PRISMA guidelines to aggregate preclinical studies, focusing on variables like dose-response curves, cell lines (e.g., HEK293 vs. HeLa), and assay conditions (e.g., ATP-based vs. resazurin assays) .

- Bias Assessment : Use ROBINS-I tool to evaluate confounding factors (e.g., solvent effects, DMSO concentration thresholds >0.1%) and stratify results by methodological rigor .

Q. Q4. What computational models are suitable for predicting the metabolic pathways of this compound?

Methodological Answer:

- In Silico Prediction : Combine QSAR models (e.g., SwissADME) with molecular docking (AutoDock Vina) to map cytochrome P450 interactions. Validate predictions using in vitro microsomal stability assays (e.g., human liver microsomes, NADPH cofactor) .

- Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) in positive/negative ion modes to detect phase I/II metabolites. Cross-reference with BKMS_METABOLIC database for plausible biotransformations .

Experimental Design and Data Interpretation

Q. Q5. How should researchers design dose-escalation studies for this compound in animal models?

Methodological Answer:

- Protocol Optimization : Use the 3+3 design for toxicity studies, monitoring ALT/AST levels and body weight changes in rodents. Include a vehicle control group and randomize cohorts to mitigate litter effects .

- Statistical Power : Calculate sample sizes via G*Power (α=0.05, β=0.2) and apply non-linear regression (e.g., GraphPad Prism) for IC50 determination in efficacy models .

Q. Q6. What strategies resolve discrepancies in receptor binding affinity reported for this compound?

Methodological Answer:

- Assay Standardization : Compare radioligand binding (e.g., -labeled compounds) with surface plasmon resonance (SPR) to control for non-specific binding artifacts. Normalize data to reference ligands (e.g., atropine for muscarinic receptors) .

- Data Harmonization : Use meta-analysis frameworks (e.g., RevMan) to pool values, adjusting for batch effects and inter-lab variability via mixed-effects models .

Data Reporting and Reproducibility

Q. Q7. How can researchers ensure reproducibility in stability studies of this compound?

Methodological Answer:

- ICH Guidelines : Conduct forced degradation studies under hydrolytic (pH 1–13), oxidative (3% H2O2), and photolytic (1.2 million lux-hours) conditions. Report degradation products via UPLC-PDA and confirm identity with HRMS .

- Open Science Practices : Deposit raw spectral data (NMR, MS) in public repositories (e.g., ChemSpider) with detailed metadata (e.g., solvent, temperature) .

Advanced Methodological Challenges

Q. Q8. What frameworks address the ethical and methodological gaps in using this compound for neuropharmacology research?

Methodological Answer:

- PCORI Standards : Integrate patient-centered outcomes (e.g., cognitive function scales) into preclinical-to-clinical translation plans. Prioritize comparative effectiveness research (CER) designs to evaluate analogs .

- Stakeholder Engagement : Use Delphi consensus methods with clinicians, ethicists, and patients to define endpoints (e.g., MMSE scores) and minimize attrition bias in longitudinal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.